1-(2-Chloroacetyl)piperidine-2-carboxamide

CAS No.: 1008495-19-9

Cat. No.: VC5468485

Molecular Formula: C8H13ClN2O2

Molecular Weight: 204.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1008495-19-9 |

|---|---|

| Molecular Formula | C8H13ClN2O2 |

| Molecular Weight | 204.65 |

| IUPAC Name | 1-(2-chloroacetyl)piperidine-2-carboxamide |

| Standard InChI | InChI=1S/C8H13ClN2O2/c9-5-7(12)11-4-2-1-3-6(11)8(10)13/h6H,1-5H2,(H2,10,13) |

| Standard InChI Key | IIKBHYWROBDIRR-UHFFFAOYSA-N |

| SMILES | C1CCN(C(C1)C(=O)N)C(=O)CCl |

Introduction

Chemical Identity and Structural Features

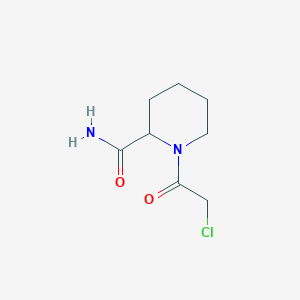

1-(2-Chloroacetyl)piperidine-2-carboxamide belongs to the piperidine class of heterocyclic compounds, characterized by a six-membered ring containing one nitrogen atom. Its molecular formula is C₈H₁₃ClN₂O₂, with a molecular weight of 204.65 g/mol. The IUPAC name, 1-(2-chloroacetyl)piperidine-2-carboxamide, reflects its functional groups: a chloroacetyl moiety (-CO-CH₂-Cl) at the piperidine nitrogen and a carboxamide (-CONH₂) at the second carbon of the ring (Figure 1).

Key Structural Attributes:

-

Chloroacetyl Group: Enhances electrophilic reactivity, enabling nucleophilic substitution reactions.

-

Carboxamide Group: Contributes to hydrogen bonding, critical for interactions with biological targets like enzymes .

-

Piperidine Core: Provides conformational rigidity and influences pharmacokinetic properties such as solubility and membrane permeability.

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-(2-chloroacetyl)piperidine-2-carboxamide typically involves acylation and amidation steps, as outlined below:

-

N-Chloroacetylation of Piperidine:

Piperidine derivatives react with chloroacetyl chloride in tetrahydrofuran (THF) under reflux to form 1-(2-chloroacetyl)piperidine intermediates. For example, piperidine-3-carboxylic acid undergoes acylation with chloroacetyl chloride (1:1.5 molar ratio) in THF at reflux for 2 hours, yielding 1-(2-chloroacetyl)piperidine-3-carboxylic acid with 81% efficiency . -

Amide Formation:

The carboxylic acid intermediate is converted to the carboxamide via activation with dicyclohexylcarbodiimide (DCC) and reaction with ammonium bicarbonate. This step achieves a 70–85% yield, depending on reaction conditions .

Optimization Considerations:

-

Solvent Choice: THF outperforms acetonitrile (MeCN) in accelerating reaction kinetics .

-

Temperature Control: Reflux conditions reduce reaction time from 48 hours (at -20°C) to 2 hours .

Spectroscopic Confirmation

The structure of 1-(2-chloroacetyl)piperidine-2-carboxamide is validated using:

-

FT-IR: Peaks at 3350 cm⁻¹ (-NH stretch), 1830 cm⁻¹ (carbonyl of chloroacetyl), and 2500 cm⁻¹ (amide C=O) .

-

¹H NMR: Multiplet signals at δ 1.77–1.97 ppm (piperidine protons), singlet at δ 3.67 ppm (methylene group), and δ 5.81 ppm (-NH) .

-

¹³C NMR: Lactone carbonyl at δ 161 ppm, aromatic carbons (δ 155–116 ppm), and methylene carbon at δ 49 ppm .

Biological Activity and Therapeutic Applications

α-Glucosidase and α-Amylase Inhibition

In vitro assays demonstrate the compound’s potential as an antidiabetic agent. Derivatives of 1-(2-chloroacetyl)piperidine-2-carboxamide exhibit dose-dependent inhibition of α-glucosidase and α-amylase, enzymes critical for carbohydrate digestion .

| Compound | IC₅₀ (μg/ml) α-Glucosidase | IC₅₀ (μg/ml) α-Amylase |

|---|---|---|

| 4C1 | 74.5 | 118.3 |

| Acarbose* | 61.89 | 114.9 |

*Acarbose is a standard antidiabetic drug .

The derivative 4C1 (1-(-(2-oxo-2H-chromen-6-yl)amino)acetyl)piperidine-2-carbonitrile) shows near-equivalent efficacy to acarbose, suggesting its utility in managing postprandial hyperglycemia .

Role in DPP-IV Inhibition

The compound serves as an intermediate in synthesizing dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as Vildagliptin . DPP-IV regulates glucose metabolism by degrading incretin hormones, and its inhibition enhances insulin secretion. The nitrile group in related derivatives (e.g., 2(S)-cyanopyrrolidine) improves binding affinity and oral bioavailability .

Research Advancements and Future Directions

Neurological Applications

The carboxamide group’s hydrogen-bonding capacity facilitates interactions with neurotransmitter receptors. Preliminary studies suggest utility in designing neuroprotective agents, though in vivo validation is pending.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume